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Compound of Interest
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Cat. No.: B1214894 Get Quote

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Butamisole is an anthelmintic of the imidazothiazole class, primarily used in veterinary

medicine.[1] It functions as a nicotinic acetylcholine receptor (nAChR) agonist, inducing

sustained muscle contraction followed by spastic paralysis in susceptible parasites.[1] This

document provides a detailed guide for the preparation and evaluation of a subcutaneous (SC)

injection formulation of Butamisole for research purposes. The subcutaneous route offers

potential for sustained drug delivery, improved bioavailability over oral routes for certain

molecules, and can be a valuable tool in preclinical pharmacokinetic and pharmacodynamic

(PK/PD) studies.[2][3]

The formulation detailed herein is based on a previously described composition using

propylene glycol as a co-solvent to enhance the solubility and stability of Butamisole
Hydrochloride.[4]

2. Butamisole Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical properties of Butamisole is critical for

formulation development. While experimental data is limited in the public domain, key

properties for Butamisole Hydrochloride and predicted values for the base are summarized

below.
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Property Value Source/Method

Chemical Name

2-Methyl-N-[3-(2,3,5,6-

tetrahydroimidazo[2,1-b][1]

[5]thiazol-6-

yl)phenyl]propanamide

IUPAC[1]

Molecular Formula

C₁₅H₁₉N₃OS (Butamisole)

C₁₅H₂₀ClN₃OS (Butamisole

HCl)

PubChem[6]

Molecular Weight
289.40 g/mol (Butamisole)

325.86 g/mol (Butamisole HCl)
PubChem[1][6]

Predicted pKa ~7.5 (tertiary amine) Prediction[1][2][7]

Predicted cLogP ~2.5 - 3.0 Prediction[3][8]

Aqueous Solubility
Poorly soluble (base), Soluble

as HCl salt

General Knowledge, Patent

Data[4]

Note: pKa and cLogP values are predicted based on chemical structure, as experimental

values are not readily available in the literature. Computational prediction methods are valuable

tools in early drug development.[1][2][7][8][9][10][11]

Experimental Protocols
Protocol 1: Preparation of a 1.1% (w/v) Butamisole HCl Subcutaneous Formulation

This protocol describes the preparation of a 10 mL stock of a Butamisole HCl formulation

suitable for subcutaneous administration in preclinical research, based on the composition

described in US Patent 4,130,651.[4]

1.1. Materials and Equipment

Butamisole Hydrochloride (MW: 325.86 g/mol )

Propylene Glycol (PG), USP grade

Benzyl Alcohol, USP grade (as a preservative)
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Water for Injection (WFI)

Sterile 15 mL polypropylene conical tubes

Calibrated pipettes and analytical balance

Magnetic stirrer and stir bar

Sterile syringe filters (0.22 µm PVDF or similar)

Sterile glass vials with stoppers and crimp seals

1.2. Formulation Composition for 10 mL

Component
Concentration (%
w/v)

Amount for 10 mL Purpose

Butamisole HCl 1.1% 110 mg
Active Pharmaceutical

Ingredient

Propylene Glycol 70% 7.0 mL Co-solvent

Benzyl Alcohol 4% 0.4 mL
Preservative / Co-

solvent

Water for Injection q.s. to 100% q.s. to 10.0 mL Vehicle

1.3. Preparation Procedure

In a sterile 15 mL conical tube, add 7.0 mL of Propylene Glycol.

Add 0.4 mL of Benzyl Alcohol to the Propylene Glycol and mix thoroughly.

Accurately weigh 110 mg of Butamisole Hydrochloride and add it to the solvent mixture.

Add a small magnetic stir bar and stir the mixture on a magnetic stirrer until the Butamisole
HCl is completely dissolved. Gentle warming (to ~40°C) may be applied to facilitate

dissolution.[12]
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Once dissolved, remove the stir bar and add Water for Injection to bring the final volume to

exactly 10.0 mL.

Cap the tube and invert several times to ensure homogeneity.

Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile glass

vial.

Secure the vial with a sterile stopper and aluminum crimp seal.

Store the final formulation protected from light at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for Butamisole

This protocol provides a starting point for a reverse-phase HPLC (RP-HPLC) method to

determine the concentration and stability of Butamisole in the formulation. This method is

adapted from established methods for the related imidazothiazole compound, levamisole.[4]

[13][14]

2.1. Equipment and Reagents

HPLC system with UV detector, autosampler, and column oven

RP-C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

Acetonitrile (ACN), HPLC grade

Methanol (MeOH), HPLC grade

Potassium phosphate monobasic (KH₂PO₄)

Orthophosphoric acid

HPLC grade water

2.2. Chromatographic Conditions
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Parameter Condition

Mobile Phase
Acetonitrile : 25 mM Phosphate Buffer pH 3.5

(30:70 v/v)

Flow Rate 1.0 mL/min

Column Temp. 30°C

Detection λ 225 nm

Injection Vol. 10 µL

Run Time ~10 minutes

2.3. Procedure

Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the

pH to 3.5 with orthophosphoric acid. Filter and degas. Mix 700 mL of this buffer with 300 mL

of Acetonitrile.

Standard Preparation: Prepare a 1.1 mg/mL stock solution of Butamisole HCl in the mobile

phase. Create a calibration curve by serially diluting this stock to concentrations from 0.05

mg/mL to 1.5 mg/mL.

Sample Preparation: Dilute the 1.1% (11 mg/mL) Butamisole formulation 1:10 with the

mobile phase to a theoretical concentration of 1.1 mg/mL.

Analysis: Inject standards and samples. Quantify the Butamisole peak based on the

calibration curve.

Forced Degradation (for stability-indicating validation): Expose the Butamisole solution to

acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress

conditions. Analyze the stressed samples to ensure that degradation product peaks do not

co-elute with the parent Butamisole peak.

Protocol 3: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
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This protocol describes an IVRT method to evaluate the release of Butamisole from the

subcutaneous formulation.

3.1. Equipment and Reagents

Franz vertical diffusion cells (with a receptor volume of ~5-12 mL)

Synthetic membrane (e.g., polysulfone, Strat-M®)

Receptor solution: Phosphate Buffered Saline (PBS), pH 7.4

Magnetic stirrer unit for Franz cells

Water bath or heating block to maintain 32°C

HPLC system (as described in Protocol 2)

3.2. Procedure

Setup: Assemble the Franz diffusion cells. Fill the receptor chambers with pre-warmed

(32°C) PBS, ensuring no air bubbles are trapped beneath the membrane.[15]

Membrane Mounting: Pre-soak the synthetic membrane in PBS for 30 minutes before

mounting it between the donor and receptor chambers.[15]

Equilibration: Allow the assembled cells to equilibrate at 32°C with stirring for 30 minutes.

Dosing: Accurately apply a finite dose (e.g., 100 µL) of the Butamisole formulation onto the

center of the membrane in the donor chamber.

Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an

aliquot (e.g., 300 µL) from the receptor chamber via the sampling arm. Immediately replace

the withdrawn volume with fresh, pre-warmed PBS.[15]

Analysis: Analyze the collected samples for Butamisole concentration using the HPLC

method described in Protocol 2.
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Data Analysis: Calculate the cumulative amount of Butamisole released per unit area

(µg/cm²) and plot this against time.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic pharmacokinetic study in Sprague-Dawley rats following a single

subcutaneous injection of the Butamisole formulation. All animal procedures must be

approved by an Institutional Animal Care and Use Committee (IACUC).[16]

4.1. Animals and Housing

Species: Male Sprague-Dawley rats (n=3-5 per group)

Weight: 220-250 g

Housing: Standard housing conditions with a 12-hour light/dark cycle and access to food and

water ad libitum. Acclimate animals for at least 3 days prior to the study.[5][16]

4.2. Dosing and Sampling

Dose: 2.5 mg/kg of Butamisole (equivalent to ~2.8 mg/kg Butamisole HCl).

Formulation: 1.1% (11 mg/mL) Butamisole HCl solution.

Dose Calculation: The injection volume will be approximately 0.25 mL/kg.

Administration: Administer the calculated dose via subcutaneous injection into the dorsal

thoracic region (scruff of the neck).[15]

Blood Sampling: Collect blood samples (~150 µL) via tail vein or saphenous vein into EDTA-

coated tubes at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours

post-dose.

Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at

-80°C until analysis.

4.3. Sample Analysis
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Analyze plasma samples for Butamisole concentration using a validated LC-MS/MS

method. A protein precipitation step (e.g., with acetonitrile) will be required to extract the drug

from the plasma matrix.

4.4. Pharmacokinetic Analysis

Use non-compartmental analysis to determine key PK parameters from the plasma

concentration-time data, including: Cmax (maximum concentration), Tmax (time to Cmax),

AUC (area under the curve), and T½ (elimination half-life).
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Caption: Experimental workflow for Butamisole formulation.
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Caption: Butamisole's mechanism of action signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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